molecular formula C18H21ClN2OS B6525506 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1177653-13-2

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B6525506
CAS No.: 1177653-13-2
M. Wt: 348.9 g/mol
InChI Key: INAGKEGKOLYHGD-UHFFFAOYSA-N
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Description

The compound is a benzodiazole derivative with a sulfanyl-ethylphenoxy substituent.

  • 1-methyl-1H-1,3-benzodiazole core: Aromatic heterocycles like benzodiazoles are common in drug design for their metabolic stability and binding affinity.
  • 3,4-Dimethylphenoxyethylsulfanyl side chain: This moiety may enhance lipophilicity or target-specific interactions.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS.ClH/c1-13-8-9-15(12-14(13)2)21-10-11-22-18-19-16-6-4-5-7-17(16)20(18)3;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAGKEGKOLYHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride is a member of the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H24N2O2S
  • Molecular Weight : 356.5 g/mol
  • IUPAC Name : 2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole
  • Structure : The compound features a benzodiazole core with a sulfanyl group and a dimethylphenoxy substituent, which contribute to its biological activity.

Biological Activity Overview

Benzodiazole derivatives are known for their broad-spectrum pharmacological properties. The specific compound in focus has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that compounds bearing the benzodiazole nucleus exhibit significant antimicrobial properties. A study highlighted that derivatives of benzimidazole demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens such as Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismsMIC (µg/ml)Reference
Compound AStaphylococcus aureus2
Compound BEscherichia coli4
Compound CCandida albicans8

Anticancer Potential

Benzodiazole derivatives have also shown promise in cancer therapy. Studies suggest that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the sulfur atom allows for interactions with various enzymes, potentially leading to inhibition of critical metabolic pathways in pathogens and cancer cells.
  • DNA Interaction : Benzodiazoles can intercalate into DNA, disrupting replication and transcription processes crucial for cell survival.
  • Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of several benzimidazole derivatives against resistant strains of bacteria. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics .
  • Cancer Treatment : In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on benzodiazole and phenoxy-ethylsulfanyl derivatives:

Hypothetical Comparison Table (Based on Structural Analogues Not in Evidence)

Compound Name Core Structure Key Substituents Potential Applications
Target Compound 1,3-Benzodiazole 3,4-Dimethylphenoxyethylsulfanyl Unknown (no data in )
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7) Phenethylamine 3,4-Dihydroxyphenyl Neurotransmitter analog
2-[[2-(Benzhydryloxy)ethyl]dimethylammonio]acetate Quaternary ammonium salt Benzhydryloxyethyl-dimethylammonio acetate Surfactant or drug delivery

Key Observations:

  • Structural Differences: The target compound’s benzodiazole core distinguishes it from phenolic amines (e.g., ) or ammonium salts (e.g., ).
  • Functional Group Impact : The sulfanyl group in the target compound may confer redox activity or metal-binding properties, unlike the hydroxyl or ammonium groups in the compared compounds.

Research Findings and Data Gaps

  • No pharmacological or physicochemical data for the target compound are present in the provided evidence.
  • Safety Profiles : While compounds like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride have well-documented toxicity (e.g., neurotoxicity at high doses ), the target compound’s safety remains uncharacterized.

Recommendations for Further Study

To address the knowledge gaps:

Synthesis and Characterization : Prioritize NMR, HPLC, and X-ray crystallography to confirm structure.

Bioactivity Screening : Test against kinase targets or microbial strains.

Comparative Studies : Compare with benzodiazoles like Omeprazole (anti-ulcer) or Daclatasvir (antiviral) for functional insights.

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